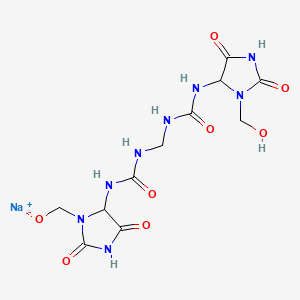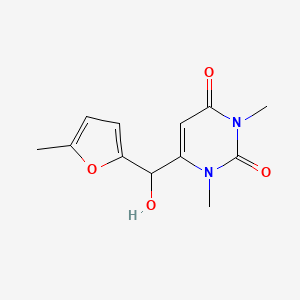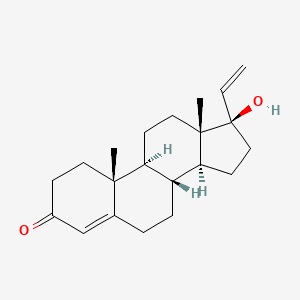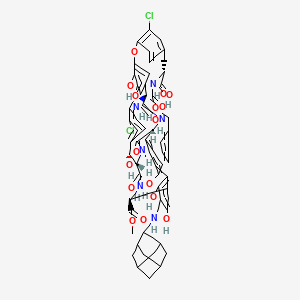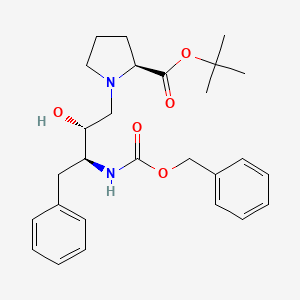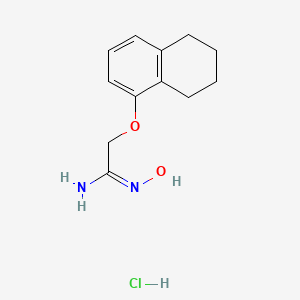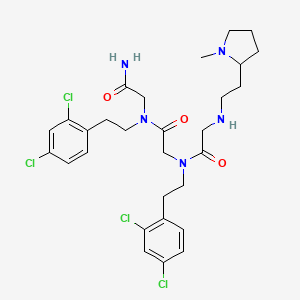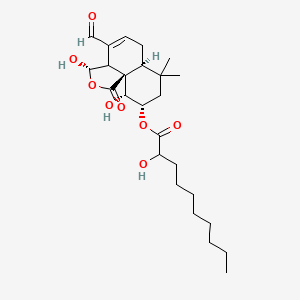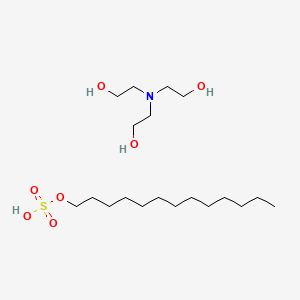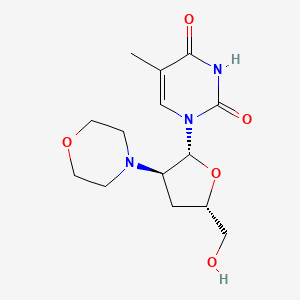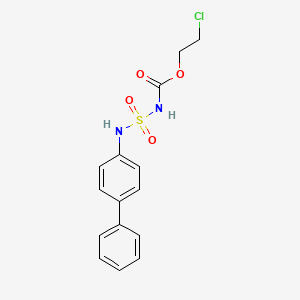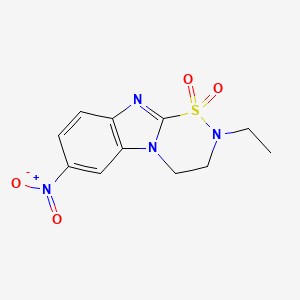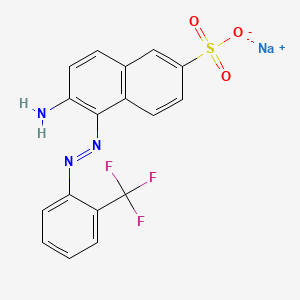
Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate is a chemical compound with a complex structure that includes two 2-methylbutyl groups and a methylenedi-4,1-phenylene core. This compound is known for its applications in various fields, including polymer synthesis and flame retardant materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate typically involves the reaction of methylenedi-4,1-phenylene with 2-methylbutyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a tertiary amine, to facilitate the formation of the biscarbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and precise control of reaction parameters to ensure consistent product quality. The reaction mixture is typically heated to a specific temperature to achieve optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler carbamate derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler carbamate derivatives .
Scientific Research Applications
Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate has several scientific research applications:
Chemistry: Used as a cross-linking agent in the synthesis of thermosetting polymers.
Biology: Investigated for its potential use in biological assays and as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of flame retardant materials and high-performance coatings.
Mechanism of Action
The mechanism of action of Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate involves its interaction with specific molecular targets. The compound’s biscarbamate groups can form stable linkages with various substrates, leading to cross-linking and stabilization of polymeric structures. This interaction is crucial in its role as a cross-linking agent in polymer synthesis .
Comparison with Similar Compounds
Similar Compounds
Bis(4-vinyloxybutyl) (methylenedi-4,1-phenylene)biscarbamate: Similar in structure but with vinyloxybutyl groups instead of 2-methylbutyl groups.
Methylenedi-4,1-phenylene)bismaleimide: Another related compound used in polymer synthesis.
Uniqueness
Bis(2-methylbutyl) (methylenedi-4,1-phenylene)biscarbamate is unique due to its specific 2-methylbutyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific cross-linking and stabilization characteristics .
Properties
CAS No. |
71412-41-4 |
|---|---|
Molecular Formula |
C25H34N2O4 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[(2R)-2-methylbutyl] N-[4-[[4-[[(2R)-2-methylbutoxy]carbonylamino]phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C25H34N2O4/c1-5-18(3)16-30-24(28)26-22-11-7-20(8-12-22)15-21-9-13-23(14-10-21)27-25(29)31-17-19(4)6-2/h7-14,18-19H,5-6,15-17H2,1-4H3,(H,26,28)(H,27,29)/t18-,19-/m1/s1 |
InChI Key |
QZERSIIYAJUVIP-RTBURBONSA-N |
Isomeric SMILES |
CC[C@@H](C)COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OC[C@H](C)CC |
Canonical SMILES |
CCC(C)COC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)OCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


